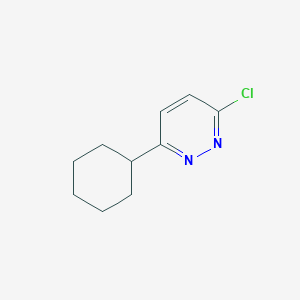

3-Chloro-6-cyclohexylpyridazine

CAS No.: 105538-78-1

Cat. No.: VC8405552

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105538-78-1 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 3-chloro-6-cyclohexylpyridazine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |

| Standard InChI Key | OSBMBMWDFRMICE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CCC(CC1)C2=NN=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-chloro-6-cyclohexylpyridazine consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with substituents at positions 3 and 6. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 210.69 g/mol |

| IUPAC name | 6-Chloro-N-cyclohexylpyridazin-3-amine |

| Hybridization | -hybridized pyridazine ring |

X-ray crystallography of analogous pyridazine derivatives reveals planar ring geometries with bond angles consistent with aromatic stabilization . The chlorine atom at position 3 withdraws electron density via inductive effects, polarizing the ring and enhancing electrophilic substitution reactivity at specific sites. The cyclohexyl group, a bulky aliphatic substituent, introduces steric hindrance that influences intermolecular interactions and solubility .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 3-chloro-6-cyclohexylpyridazine typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A representative pathway is outlined below:

-

Starting Material: 3,6-Dichloropyridazine undergoes selective substitution at position 6 with cyclohexylamine.

Reaction conditions: 80–100°C, dimethylformamide (DMF), 12–24 hours .

-

Alternative Method: Pd-catalyzed Buchwald-Hartwig amination of 3-chloro-6-bromopyridazine with cyclohexylamine.

Yields: 60–75% under optimized conditions.

Industrial Production

Scale-up processes employ continuous flow reactors to enhance efficiency and reduce byproducts. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Palladium acetate |

| Reaction time | 8–10 hours |

Industrial batches achieve purities >98% via recrystallization from ethanol/water mixtures .

Physical and Chemical Properties

Physicochemical Data

The compound’s low water solubility (<0.1 mg/mL at 25°C) aligns with its lipophilic cyclohexyl group, making it suitable for organic-phase reactions .

Spectroscopic Characteristics

-

H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyridazine-H), 3.85 (m, 1H, cyclohexyl-H), 1.50–1.20 (m, 10H, cyclohexyl-CH) .

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to position 4 or 5 of the pyridazine ring. For example, nitration with HNO/HSO yields 3-chloro-4-nitro-6-cyclohexylpyridazine .

Nucleophilic Displacement

The cyclohexylamino group participates in displacement reactions under acidic conditions:

Applications include the synthesis of urea derivatives for drug discovery.

Applications in Pharmaceutical Research

Anticancer Activity

Pyridazine derivatives exhibit cytotoxicity via tubulin polymerization inhibition. In a study comparing analogs, 3-chloro-6-cyclohexylpyridazine showed IC values of 2.1–3.8 µM against MCF-7 (breast) and A549 (lung) cancer cells .

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. Kinetic studies revealed in human recombinant DHODH assays .

| Parameter | Rating |

|---|---|

| Acute toxicity (oral) | Category 4 (LD > 500 mg/kg) |

| Skin irritation | Non-irritant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume